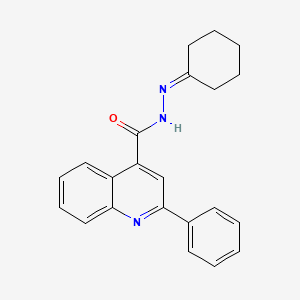
N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide, also known as CCQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. CCQ is a hydrazine derivative that is synthesized through a multistep process involving the condensation of quinoline-4-carboxaldehyde with cyclohexylidene hydrazine and subsequent cyclization.
Mécanisme D'action
The mechanism of action of N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve multiple pathways. N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide also exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the expression of pro-inflammatory cytokines. Furthermore, N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has been found to activate the AMPK signaling pathway, which plays a key role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects
N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, the reduction of inflammation, and the improvement of glucose metabolism. N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has also been found to have antioxidant properties and to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has several advantages for lab experiments, including its relatively simple synthesis method, low cost, and broad range of potential pharmacological activities. However, N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide also has some limitations, such as its low solubility in water and limited bioavailability.
Orientations Futures
There are several potential future directions for research on N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide. One area of interest is the development of novel N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide, which could lead to the development of new therapeutic strategies. Additionally, the potential use of N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and diabetes warrants further investigation.
Méthodes De Synthèse
The synthesis of N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide involves the condensation of quinoline-4-carboxaldehyde with cyclohexylidene hydrazine in the presence of an acid catalyst, followed by cyclization to form the hydrazine derivative. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization. The yield of N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
Applications De Recherche Scientifique
N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has been extensively studied for its potential pharmacological properties, including its anti-cancer, anti-inflammatory, and anti-diabetic effects. Several studies have reported that N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. Additionally, N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has been found to improve glucose tolerance and insulin sensitivity in diabetic rats.
Propriétés
IUPAC Name |
N-(cyclohexylideneamino)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c26-22(25-24-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)23-20-14-8-7-13-18(19)20/h1,3-4,7-10,13-15H,2,5-6,11-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIGJGTWDJALCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

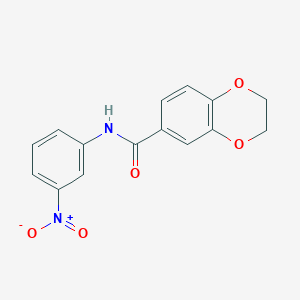

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)

![N-[2-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B5752170.png)

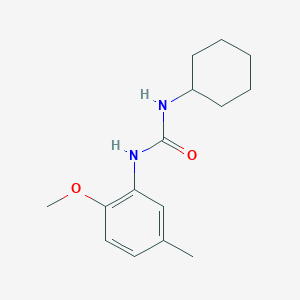
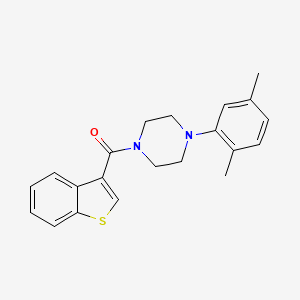
![N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)

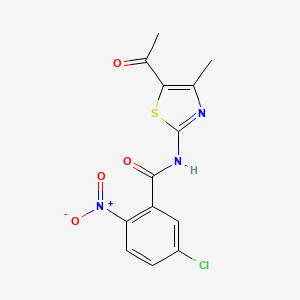
![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)